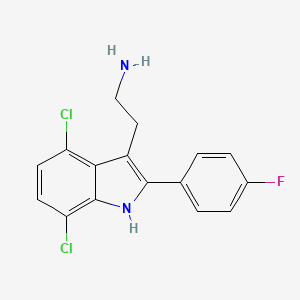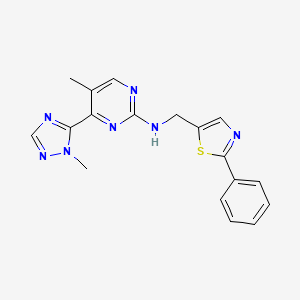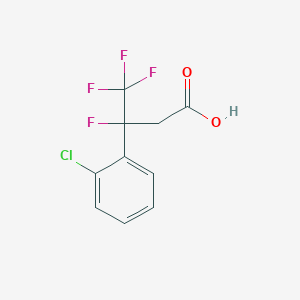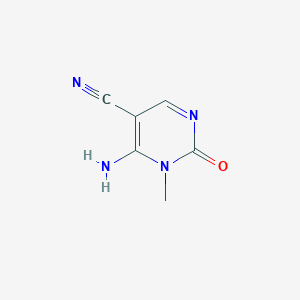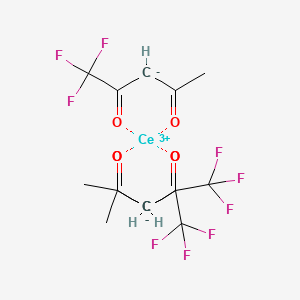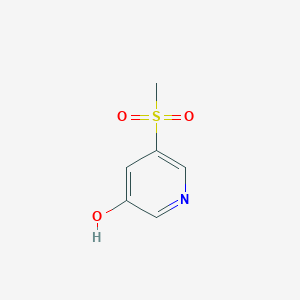![molecular formula C14H8N4OS B15246375 4-Oxo-7-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile CAS No. 950829-79-5](/img/structure/B15246375.png)
4-Oxo-7-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions. One common method starts with the condensation of appropriate aldehydes with thiourea and malononitrile under basic conditions to form the pyrimidine core. This is followed by cyclization and oxidation steps to introduce the thioxo and oxo functionalities .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.
Medicine: Shows promise in anticancer research due to its ability to inhibit certain cancer cell lines.
Industry: Potential use in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The exact mechanism of action of 4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in critical biological pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could be related to the disruption of cell division processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives
- Pyrimido[2,1-b][1,3]thiazines
Uniqueness
4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile stands out due to its unique combination of functional groups, which confer a distinct set of chemical reactivity and biological activity. Its structural framework allows for versatile modifications, making it a valuable scaffold in medicinal chemistry .
Eigenschaften
CAS-Nummer |
950829-79-5 |
|---|---|
Molekularformel |
C14H8N4OS |
Molekulargewicht |
280.31 g/mol |
IUPAC-Name |
4-oxo-7-phenyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C14H8N4OS/c15-7-9-6-10(8-4-2-1-3-5-8)16-12-11(9)13(19)18-14(20)17-12/h1-6H,(H2,16,17,18,19,20) |
InChI-Schlüssel |
IJTFYEOWDAQMKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C#N)C(=O)NC(=S)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


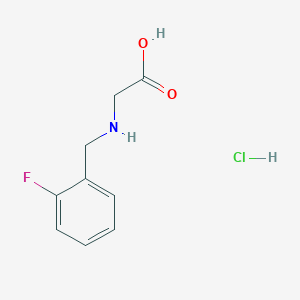

![8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15246308.png)
